molecular formula C27H28ClN5O2 B2845698 8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 868154-97-6

8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B2845698
CAS No.: 868154-97-6
M. Wt: 490
InChI Key: ITUVIPWCOYVKMR-UHFFFAOYSA-N
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Description

8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound that features a combination of piperazine, benzimidazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, cyclization, and condensation.

    Nucleophilic Substitution: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine.

    Cyclization: This intermediate is then reacted with 2-hydroxypropylamine to introduce the hydroxypropyl group.

    Condensation: The final step involves the condensation of the resulting compound with 3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of piperazine and benzimidazole derivatives with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzimidazole and pyridine moieties can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

    Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, used as antiparasitic agents.

Uniqueness

8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is unique due to its combination of piperazine, benzimidazole, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O2/c1-19-14-26(35)33-25-5-3-2-4-24(25)32(27(33)23(19)15-29)18-22(34)17-31-12-10-30(11-13-31)16-20-6-8-21(28)9-7-20/h2-9,14,22,34H,10-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUVIPWCOYVKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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